2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 10224-03-0
VCID: VC21217534
InChI: InChI=1S/C16H14Cl2N2O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
SMILES: C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl
Molecular Formula: C16H14Cl2N2O3
Molecular Weight: 353.2 g/mol

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide

CAS No.: 10224-03-0

Cat. No.: VC21217534

Molecular Formula: C16H14Cl2N2O3

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide - 10224-03-0

Specification

CAS No. 10224-03-0
Molecular Formula C16H14Cl2N2O3
Molecular Weight 353.2 g/mol
IUPAC Name 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]acetamide
Standard InChI InChI=1S/C16H14Cl2N2O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Standard InChI Key SEWAENFHTIIIGK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl
Canonical SMILES C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator